molecular formula C23H24N4O3 B2494700 Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate CAS No. 923123-12-0

Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2494700
CAS RN: 923123-12-0
M. Wt: 404.47
InChI Key: VUUGLIQXTSURJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions and is characterized by the formation of complex structures through the combination of simpler molecules. For example, the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, a compound with a somewhat related structure, involves multi-component reactions and is characterized by specific molecular conformations and intramolecular hydrogen bonding, indicating the complex nature of these syntheses (Li, Tian, & Wang, 2013).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the molecular structure of compounds. For instance, the crystal structure determination of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate revealed a thioamide functional group and provided insights into the molecular arrangement and bonding patterns within the crystal, offering clues to the behavior and properties of similar compounds (Cossar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate can be inferred from related studies. For example, the reaction of ethyl 9-hydrazono-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzaldehyde showed tautomeric mixtures, indicating the potential for diverse chemical behaviors and transformations in similar compounds (Hermecz, Breining, Sessi, & Podányi, 1991).

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research by Farag, Kheder, and Mabkhot (2008) explores the synthesis of new pyrimidine derivatives, including pyrido[1,2-f]pyrimidines and pyrazolo-[3,4-b]pyrido[1,2-f]pyrimidines, from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate. These compounds were evaluated for their antimicrobial properties, demonstrating the potential for discovering new antimicrobial agents through the modification of pyrimidine structures Heterocycles, 75, 887-897.

Novel Synthesis of Imidazolone Derivatives

Bezenšek et al. (2012) reported on the synthesis of imidazolone derivatives through a one-pot synthesis involving the Michael addition of diethyl azodicarboxylate to enaminones followed by cyclization. This study showcases the versatility of enaminones in the synthesis of heterocyclic compounds with potential pharmacological activities Tetrahedron, 68, 516-522.

Synthesis, Characterization, and Pharmacological Screening

Dey et al. (2022) discussed the synthesis and in vitro pharmacological screening of 3, 4-Dihydropyrimidin-2-one derivatives. This research demonstrates the process of creating compounds with antimicrobial and antioxidant properties, highlighting the significance of dihydropyrimidinones in the development of new therapeutic agents Research Journal of Chemistry and Environment.

properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-2-30-23(29)22-20(17-21(28)27(24-22)19-11-7-4-8-12-19)26-15-13-25(14-16-26)18-9-5-3-6-10-18/h3-12,17H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUGLIQXTSURJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.